molecular formula C9H8FN3 B2789479 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole CAS No. 2137687-93-3

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Cat. No. B2789479
M. Wt: 177.182
InChI Key: VXNRQIRBWFBRMC-UHFFFAOYSA-N
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Description

The compound “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” were not found, triazoles are generally synthesized using a variety of methods. For instance, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information about the molecular structure of similar compounds .


Chemical Reactions Analysis

Triazoles are involved in a variety of chemical reactions due to their unique structure and properties. They are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. For example, a similar compound, 3-Fluoro-4-methylphenyl isocyanate, has a molecular weight of 151.138 Da .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

  • Experimental and Theoretical Analysis of Intermolecular Interactions: Research by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro derivatives. These derivatives showed various intermolecular interactions like C–H⋯π and lp⋯π, studied using X-ray diffraction and computational procedures, providing insights into the nature of these interactions in 1,2,4-triazoles (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Biological Activity

  • Synthesis and Analgesic Potential

    Muhammad Zaheer and colleagues (2021) reported the microwave-assisted synthesis of 1,2,4-triazole derivatives with significant analgesic effects, highlighting the therapeutic potential of these compounds in pain management (Zaheer et al., 2021).

  • Antimicrobial Studies

    A study by Desabattina et al. (2014) involved synthesizing 1,2,4-triazole derivatives and testing their antimicrobial properties. The halogen substituted compounds, which include fluorine-substituted triazoles, exhibited enhanced antimicrobial effects (Desabattina et al., 2014).

Crystal Structure and Pharmacological Properties

  • Crystal Structure Analysis

    Research by Liang (2009) involved the synthesis of a 1,2,4-triazole compound with structural analysis using X-ray diffraction. This study contributes to understanding the molecular geometry and stability of such compounds (Liang, 2009).

  • Neuroprotective Effects of Hybrids

    A study by Haque et al. (2017) synthesized ferrocene-1H-1,2,3-triazole hybrids, demonstrating their neuroprotective effects. These hybrids present a promising area for developing novel therapeutic agents (Haque et al., 2017).

Antioxidant Properties and Therapeutic Potential

  • Antioxidant Capacity of Triazole-Containing Nitrones: Hadjipavlou-Litina et al. (2022) reported the synthesis of 1,2,3-triazole-containing nitrones, exploring their antioxidant ability. These compounds show significant potential as antioxidants, indicating their use in preventing oxidative stress-related diseases (Hadjipavlou-Litina et al., 2022).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, a similar compound, 3-Fluoro-4-methylphenyl isocyanate, is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNRQIRBWFBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Citations

For This Compound
1
Citations
MR Aouad - Journal of the Brazilian Chemical Society, 2015 - SciELO Brasil
A facile and convenient green click synthesis has been developed for the preparation of new fluorinated 1,2,3-triazoles under solvent-free conditions via a Huisgen 1,3-dipolar …
Number of citations: 17 www.scielo.br

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